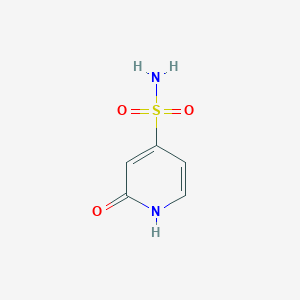

2-Hydroxypyridine-4-sulfonamide

描述

属性

分子式 |

C5H6N2O3S |

|---|---|

分子量 |

174.18 g/mol |

IUPAC 名称 |

2-oxo-1H-pyridine-4-sulfonamide |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)4-1-2-7-5(8)3-4/h1-3H,(H,7,8)(H2,6,9,10) |

InChI 键 |

DOAWEMXDDZSYAY-UHFFFAOYSA-N |

规范 SMILES |

C1=CNC(=O)C=C1S(=O)(=O)N |

产品来源 |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Hydroxypyridine 4 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers critical information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. For instance, in a related sulfonamide chalcone, the sulfonamide hydrogen (–SO₂NH–) appears as a singlet at a high chemical shift around δ 11.3 ppm. researchgate.net This significant downfield shift is attributed to intramolecular hydrogen bonding with a nearby carbonyl group, which deshields the proton. researchgate.net

The protons on the pyridine (B92270) ring of a similar compound, 2-hydroxypyridine (B17775), exhibit distinct signals. chemicalbook.com The proton adjacent to the nitrogen and hydroxyl group appears at approximately 7.48 ppm, while the other protons resonate at around 7.40 ppm, 6.59 ppm, and 6.29 ppm. chemicalbook.com The splitting of these signals into doublets, triplets, or multiplets arises from spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J-value), typically measured in Hertz (Hz), provides information about the number of adjacent protons and their dihedral angles, which helps in assigning the relative positions of protons in the ring. mdpi.comyoutube.com The n+1 rule is a fundamental principle used to predict the splitting pattern of a proton signal, where 'n' is the number of equivalent neighboring protons. youtube.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Sulfonamide N-H | ~11.3 | Singlet | Highly deshielded due to hydrogen bonding. researchgate.net |

| Pyridine Ring H | 6.0 - 8.5 | Doublet, Multiplet | Chemical shifts vary based on substituent effects. |

| Hydroxyl O-H | Variable | Broad Singlet | Position and intensity can vary with concentration and solvent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

In related heterocyclic systems, the carbon atoms of the pyridine ring typically appear in the range of 100-150 ppm. ceon.rsresearchgate.net The carbon atom attached to the hydroxyl group (C-OH) would be expected to be significantly downfield due to the deshielding effect of the oxygen atom. For 2-hydroxypyridine, the carbon chemical shifts are observed at approximately 163, 140, 137, 119, and 106 ppm. spectrabase.com The carbon atom of a carbonyl group, if present in a tautomeric form, would resonate at a much lower field, typically around 160-180 ppm. ceon.rs The sulfonamide group also influences the chemical shifts of the adjacent aromatic carbons. researchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Carbon Environment | Typical Chemical Shift (ppm) |

| Pyridine Ring C-O | ~163 |

| Pyridine Ring C | 100 - 150 |

| Carbonyl C (in tautomer) | 160 - 180 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation patterns, can offer structural information. High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), which allows for the determination of the exact molecular formula of a compound. researchgate.netlibretexts.org

For 2-Hydroxypyridine-4-sulfonamide, the molecular weight can be precisely determined using HRMS. researchgate.netlibretexts.org This is crucial for confirming the elemental composition of the synthesized molecule. The fragmentation pattern observed in the mass spectrum can reveal the loss of specific groups, such as the SO₂ group from the sulfonamide moiety or cleavage of the pyridine ring, further corroborating the proposed structure. nih.gov For example, the molecular ion peak [M+H]⁺ would be observed, and its exact mass would be compared to the calculated mass for the molecular formula C₅H₆N₂O₃S.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. pressbooks.pubvscht.cz

For this compound, the IR spectrum would exhibit characteristic absorption bands for its functional groups:

O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) and sulfonamide (N-H) groups. nih.govlibretexts.org The broadness is due to hydrogen bonding.

S=O Stretching: The sulfonamide group will show two characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring would appear in the region of 1600-1450 cm⁻¹. libretexts.orglibretexts.org

S-N Stretching: The stretching vibration for the S-N bond of the sulfonamide is expected to appear around 940 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3200-3600 (broad) |

| S=O (asymmetric) | Stretching | 1350-1300 |

| S=O (symmetric) | Stretching | 1160-1120 |

| C=C / C=N (aromatic) | Stretching | 1600-1450 |

| S-N | Stretching | ~940 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the electronic structure of the compound.

For this compound, the pyridine ring and the sulfonamide group constitute a chromophoric system. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The presence of the hydroxyl and sulfonamide substituents on the pyridine ring will influence the position and intensity of these absorption bands. The specific λ_max values can be used to study the electronic properties of the molecule and can be affected by the solvent polarity.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netresearchgate.net By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

An SC-XRD analysis of this compound would provide:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry. For instance, the S-O and S-N bond lengths in the sulfonamide group and the C-C, C-N, and C-O bond lengths in the hydroxypyridine ring would be determined. csic.esnih.gov

Intermolecular Interactions: Detailed information about how the molecules are packed in the crystal, including hydrogen bonding interactions involving the hydroxyl and sulfonamide groups, as well as π-π stacking interactions between the pyridine rings. csic.es These interactions are crucial for understanding the solid-state properties of the compound.

This technique provides unambiguous structural proof and is invaluable for understanding the molecule's structure-property relationships.

Thermal Analysis Techniques, including Thermogravimetric Analysis (TGA)

Thermal analysis techniques are a suite of methods that measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly powerful tool within this suite, providing quantitative information on the thermal stability and decomposition of materials.

In a typical TGA experiment, the mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere. The resulting data, a thermogram, plots the percentage of mass loss against temperature. The decomposition profile can reveal information about the compound's stability, the presence of volatile components, and the composition of the final residue.

A hypothetical TGA experiment on this compound would be expected to show an initial stable region, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The decomposition would likely involve the loss of the sulfonamide group and the subsequent breakdown of the pyridine ring.

Table 1: Hypothetical Thermogravimetric Analysis Data for a Sulfonamide Compound

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Event |

| 25 - 200 | < 1 | Loss of adsorbed moisture |

| 200 - 350 | ~ 35 | Initial decomposition, potential loss of SO₂ and NH₂ fragments |

| 350 - 600 | ~ 60 | Further degradation of the aromatic ring |

| > 600 | - | Residual char |

Note: This table is illustrative and based on the expected thermal decomposition of a sulfonamide compound. Actual experimental values for this compound may vary.

Advanced Analytical Methodologies for Trace Level Quantification, such as Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of trace levels of pharmaceutical compounds, including this compound, in various matrices requires highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose; however, many polar and non-volatile compounds like sulfonamides are not directly amenable to GC analysis. nih.gov

To overcome this limitation, a derivatization step is often employed. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. semanticscholar.org Silylation is a common derivatization technique where an active hydrogen in the molecule (e.g., in -OH, -NH₂, or -SO₂NH₂ groups) is replaced by a trimethylsilyl (B98337) (TMS) group. unina.itnih.govresearchgate.net This process reduces the polarity of the compound and allows it to be readily vaporized in the GC inlet.

For this compound, derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar functional groups into their corresponding TMS derivatives. The resulting derivatized compound can then be separated from other components in a sample by gas chromatography and detected with high specificity and sensitivity by a mass spectrometer. The mass spectrometer provides a unique fragmentation pattern for the derivatized analyte, which serves as a "fingerprint" for its identification and quantification. nih.govcsbsju.edu

Table 2: Illustrative GC-MS Parameters for the Analysis of a Derivatized Sulfonamide

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

| Monitored Ions (SIM) | Specific ions for the derivatized analyte (e.g., molecular ion and key fragment ions) |

Note: This table provides a general set of parameters. The actual conditions for the analysis of derivatized this compound would need to be optimized experimentally.

The combination of derivatization with GC-MS provides a robust and reliable method for the trace-level quantification of this compound in complex samples. The high sensitivity of this technique makes it suitable for applications such as environmental monitoring and pharmaceutical analysis. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies on 2 Hydroxypyridine 4 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Hydroxypyridine-4-sulfonamide at the atomic and molecular levels. These calculations offer a detailed view of its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often at the B3LYP/6-311G(d,p) level, are employed to determine its optimized molecular geometry, including bond lengths and angles. These calculations have confirmed the non-ionized state of the sulfonamide group in the solid phase. mdpi.com

Mulliken population analysis, a component of DFT studies, helps in understanding the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. bhu.ac.in For instance, such analysis can identify the most positive and negative carbon atoms, providing clues about the molecule's reactive centers. bhu.ac.in Furthermore, DFT is used to calculate the dipole moment, which is essential for predicting a compound's ability to cross lipophilic biological membranes. bhu.ac.in

Table 1: Representative DFT-Calculated Molecular Properties

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 4.8670 Debye | Indicates polarity, crucial for membrane permeability prediction. bhu.ac.in |

| C=O Bond Length | 1.2336 Å | Provides insight into the electronic environment of the carbonyl group. bhu.ac.in |

Ab Initio Molecular Orbital Methods in Predicting Chemical Behavior

Ab initio molecular orbital methods are another class of quantum chemical calculations that predict the chemical behavior of molecules from first principles, without the use of empirical parameters. These methods are instrumental in understanding the structure-activity relationship of compounds like this compound.

These calculations provide a detailed picture of the molecule's electronic distribution and can be used to explain phenomena such as intramolecular hydrogen bonding. For example, the presence of a hydrogen bond between a carbonyl group and a hydroxyl group can be confirmed by analyzing the calculated bond lengths. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. acadpubl.eu

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable. acadpubl.eu FMO analysis for derivatives of 2-pyridone helps in understanding the charge transfer that can occur within the molecule. acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.euyoutube.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.2822 | Electron donor. acadpubl.eu |

| LUMO | -1.2715 | Electron acceptor. acadpubl.eu |

| Energy Gap | 4.0106 | Indicates chemical stability. acadpubl.eu |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for predicting how this compound interacts with biological macromolecules and for analyzing its dynamic behavior.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org For sulfonamide derivatives, including those related to this compound, docking studies are frequently used to predict their binding modes within the active sites of enzymes like carbonic anhydrases (CAs) and penicillin-binding proteins. mdpi.comnih.govrjb.ro

These studies reveal key interactions, such as hydrogen bonds and ionic bonds, between the sulfonamide and amino acid residues in the enzyme's active site. mdpi.comrjb.ro For example, in studies with carbonic anhydrase, the sulfonamide group typically forms a crucial hydrogen bond with the Thr199 residue and an ionic bond with the zinc ion in the active site. mdpi.com Docking scores and binding energies obtained from these simulations help in ranking the potential inhibitory activity of different sulfonamide derivatives. rjb.ro

Table 3: Key Interactions from Molecular Docking Studies

| Target Enzyme | Interacting Residues | Type of Interaction | Significance |

|---|---|---|---|

| Carbonic Anhydrase II | Thr199, Zn(II) ion | Hydrogen bond, Ionic bond | Stabilizes the inhibitor in the active site. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time. pku.edu.cn These simulations are used to study the interactions of sulfonamides with their target proteins, offering insights that are not available from static docking studies. mdpi.comresearchgate.net

MD simulations can reveal the stability of hydrogen bonds and other interactions predicted by docking. researchgate.net They can also elucidate the role of electrostatic energy as a major driving force for the ligand-protein interaction. researchgate.net By analyzing the trajectory of the simulation, researchers can understand how the ligand and protein adapt to each other, providing a more accurate picture of the binding event. Gaussian accelerated molecular dynamics (GaMD) is an enhanced sampling technique used to investigate the mechanisms of ligand binding and unbinding. mdpi.com

Energetic and Thermodynamic Analysis

A crucial aspect of this compound is its existence in two primary tautomeric forms: the 'hydroxy' form (2-hydroxypyridine) and the 'keto' or 'pyridone' form (2-pyridone). Computational chemistry allows for the precise calculation of the energetic and thermodynamic properties of these isomers and any intermediates involved in their interconversion.

The relative stability of the 2-hydroxypyridine (B17775) and 2-pyridone tautomers is highly sensitive to the environment (gas phase vs. solvent) and substitution. cuni.czthieme-connect.com For the parent system, extensive ab initio and Density Functional Theory (DFT) calculations have shown that in the gas phase, the 2-hydroxypyridine form is slightly more stable or of comparable stability to the 2-pyridone form, with a very small energy difference (typically < 1 kcal/mol). wayne.eduthieme-connect.com However, in polar solvents, the equilibrium shifts significantly to favor the more polar 2-pyridone tautomer. cuni.cz

For this compound, the electron-withdrawing nature of the sulfonamide group at the 4-position is expected to influence this equilibrium. DFT calculations are employed to determine the key thermodynamic quantities for each tautomer.

Table 1: Hypothetical Calculated Thermodynamic and Electronic Data for Tautomers of this compound (Note: These values are representative and based on computational studies of parent 2-hydroxypyridine/2-pyridone systems. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations. thieme-connect.comchemrxiv.org Energies are relative to the most stable tautomer.)

| Tautomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| This compound | 0.8 | 0.6 | 0.5 |

| 2-Pyridone-4-sulfonamide | 0.0 | 0.0 | 0.0 |

These calculations typically show that while the electronic energy differences are small, the Gibbs free energy, which includes zero-point vibrational energy and entropic contributions, provides the most accurate picture of tautomer stability under standard conditions. wayne.edunih.gov The greater polarity and potential for stronger intermolecular interactions of the 2-pyridone form generally lead to its stabilization, especially in condensed phases.

Computational methods can elucidate the mechanisms and energy barriers for chemical reactions, such as the synthesis of this compound or its interconversion between tautomers.

Reaction Pathway for Synthesis: A plausible synthetic route to this compound could start from a precursor like 4-chloropyridin-2-ol or 2-chloro-4-hydroxypyridine. A key step would be sulfonylation, followed by amination, or nucleophilic substitution. For instance, a related compound, 4-(m-tolylamino)pyridine-3-sulfonamide, is synthesized from 4-hydroxypyridine (B47283) via sulfonation, chlorination, and subsequent amination. researchgate.net A potential pathway for this compound could involve the direct sulfonation of 2-hydroxypyridine, though this can be challenging due to regioselectivity, followed by conversion of the resulting sulfonic acid to the sulfonamide.

Activation Barrier for Tautomerization: The interconversion between the 2-hydroxypyridine and 2-pyridone tautomers involves a proton transfer. For an isolated molecule, this process has a very high activation energy barrier (calculated to be over 38 kcal/mol). cuni.cz However, the barrier is dramatically lowered in the presence of a catalyst or solvent molecules (like water) that can facilitate the proton transfer via a shuttle mechanism, with calculated barriers dropping to around 12-17 kcal/mol. cuni.czthieme-connect.com Computational studies model the transition state structure for this proton transfer, allowing for the precise calculation of the activation energy (Ea) and Gibbs free energy of activation (ΔG‡).

Electronic Structure and Aromaticity Analysis

The electronic properties of the pyridine (B92270) ring are central to the compound's reactivity and interactions. A key question is the aromaticity of the two tautomeric forms, which can be quantitatively assessed using several computational techniques.

Nucleus-Independent Chemical Shifts (NICS): NICS is a widely used magnetic criterion for aromaticity. It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value indicates a paratropic ring current, signifying anti-aromaticity. Values near zero suggest a non-aromatic system. For the tautomers of this compound, the 2-hydroxypyridine form is expected to be aromatic, while the 2-pyridone form is considered non-aromatic or significantly less aromatic. nih.govcuni.cz

Table 2: Representative Calculated NICS(1) Values for Tautomers (Note: NICS(1) is the value calculated 1 Å above the ring plane, which is often considered a better measure of the π-system's contribution. Values are hypothetical but reflect expected trends from literature on pyridones.)

| Tautomer | NICS(1) (ppm) | Aromaticity |

| This compound | -9.5 | Aromatic |

| 2-Pyridone-4-sulfonamide | -2.1 | Non-aromatic / Weakly aromatic |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) to characterize chemical bonding. By locating bond critical points (BCPs) between atoms, one can determine the nature of the interaction (e.g., covalent vs. electrostatic). In the context of this compound, QTAIM can be used to analyze the strength and nature of intramolecular hydrogen bonds (e.g., between the hydroxyl group and the ring nitrogen in certain conformations) and to characterize the C-C, C-N, and C=O bonds within the ring, providing insight into electron delocalization and aromaticity.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex calculated molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align with Lewis structures. This method is particularly useful for quantifying delocalization effects through the analysis of "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. For the 2-hydroxypyridine tautomer, NBO analysis would show significant π-electron delocalization across the ring. For the 2-pyridone tautomer, it would reveal more localized double bonds and analyze the hyperconjugative interactions that contribute to its stability. NBO can also quantify the charge distribution, confirming the higher polarity of the pyridone form.

Molecular Mechanisms of Biological Activity of 2 Hydroxypyridine 4 Sulfonamide Derivatives in Vitro and in Silico

Enzyme Inhibition Mechanisms and Kinetics

The biological effects of 2-hydroxypyridine-4-sulfonamide derivatives are largely attributed to their function as enzyme inhibitors. The specific kinetics and mechanisms of this inhibition dictate their potency and therapeutic window.

Competitive Inhibition Modes and Active Site Binding Analysis

A primary mechanism of action for this compound derivatives is competitive inhibition. researchgate.net In this scenario, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate, allowing it to compete for binding at the active site. researchgate.netnih.gov This binding event is reversible and effectively blocks the substrate from accessing the active site, thereby diminishing the rate of the enzymatic reaction. juniperpublishers.com

Non-Competitive, Uncompetitive, and Mixed Inhibition Studies

While competitive inhibition is common, derivatives of this compound can also function through other inhibitory mechanisms, including non-competitive, uncompetitive, and mixed inhibition. jackwestin.com These modes typically involve the inhibitor binding to an allosteric site, which is a location on the enzyme distinct from the active site.

Non-competitive inhibition occurs when the inhibitor binds to the enzyme or the enzyme-substrate complex with equal affinity. This reduces the maximum reaction rate (Vmax) but does not alter the Michaelis constant (Km). jackwestin.com

Uncompetitive inhibition is characterized by the inhibitor binding exclusively to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km. jackwestin.com

Mixed inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, but with differing affinities. This results in changes to both Vmax and Km. jackwestin.com

Kinetic analyses have revealed that various this compound derivatives can exhibit these alternative inhibitory profiles, indicating a diverse range of possible interactions with their target enzymes.

Characterization of Reversible and Irreversible Inhibition

The nature of the interaction between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible. The majority of this compound derivatives function as reversible inhibitors. juniperpublishers.com This implies that they associate with the enzyme through non-covalent forces, and the enzyme-inhibitor complex can readily dissociate, allowing the enzyme to regain activity. juniperpublishers.com

Irreversible inhibition, in contrast, involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. nih.govnih.gov While less frequent for this class of compounds, the potential for irreversible inhibition exists, depending on the specific chemical groups present on the derivative. nih.gov Distinguishing between these two mechanisms is crucial and is often accomplished through techniques such as dialysis or by assessing if the inhibitory effect is time-dependent. nih.gov

Specific Enzyme Targets and Molecular Interaction Profiles

The therapeutic utility of this compound derivatives is defined by their specific interactions with key enzymes in pathogenic organisms or diseased cells.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

A principal and extensively studied target of this compound derivatives is dihydropteroate synthase (DHPS). patsnap.comnih.gov This enzyme is a critical component of the folate biosynthesis pathway in many bacteria and protozoa. nih.govpatsnap.com Since folate is essential for the synthesis of nucleic acids and certain amino acids, DHPS is a prime target for antimicrobial agents. patsnap.comiiab.me

The inhibition of DHPS by these sulfonamide derivatives is a classic illustration of competitive inhibition. researchgate.netpatsnap.comwikipedia.org The sulfonamide core of the inhibitor is structurally analogous to p-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.govmdpi.com This structural mimicry allows the inhibitor to bind to the pABA-binding pocket in the enzyme's active site. researchgate.netnih.gov

Both molecular docking and kinetic studies have substantiated that this compound derivatives directly compete with pABA for binding to DHPS. nih.govnih.gov This binding is stabilized by a network of hydrogen bonds and other non-covalent interactions between the inhibitor and the amino acid residues of the active site. researchgate.net The 2-hydroxypyridine (B17775) component often establishes additional contact points, thereby increasing the inhibitor's affinity for the enzyme and its inhibitory strength. nih.gov By occupying the active site, the inhibitor obstructs the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, the other substrate of DHPS, thus halting the production of dihydropteroate and disrupting the folate pathway. nih.govnih.gov

Structural Basis of DHPS-Ligand Interactions

The inhibitory action of this compound derivatives against dihydropteroate synthase (DHPS) is rooted in their structural mimicry of the natural substrate, p-aminobenzoic acid (pABA). nih.govpatsnap.com This allows them to act as competitive inhibitors, binding to the pABA site on the enzyme. nih.govpatsnap.com

Docking studies of N-sulfonamide 2-pyridone derivatives, which incorporate the 2-hydroxypyridine scaffold, have elucidated the specific interactions within the DHPS active site. For instance, a particularly potent derivative, compound 11a, was shown to occupy both the p-aminobenzoic acid and pterin (B48896) binding pockets of DHPS. acs.org The binding energy for this compound was calculated to be -6.6785 kcal/mol. acs.org The interactions observed in docking simulations include:

Hydrogen Bonds: The sulfonamide group can form hydrogen bonds with key residues in the active site. For example, in some sulfonamide derivatives, hydrogen bonds are formed with residues like Arg255. researchgate.net

Arene-Cation Interactions: The aromatic rings of the inhibitor can engage in arene-cation interactions with charged residues, such as Arg63. researchgate.net

Hydrophobic Interactions: The hydrophobic regions of the molecule can interact with a hydrophobic pocket within the active site. nih.gov

The structural features of these inhibitors, particularly the moieties extending from the core structure, play a significant role in their binding affinity and the emergence of drug resistance. nih.gov Mutations in the flexible loops near the active site can disrupt the binding of these extended structures without affecting the binding of the smaller natural substrate, pABA. nih.gov

| Interaction Type | Interacting Ligand Moiety | Interacting DHPS Residue (Example) | Reference |

|---|---|---|---|

| Hydrogen Bond | Sulfonyl group | Arg255 | researchgate.net |

| Arene-Cation Interaction | Aromatic ring of methyl benzenesulfonamide (B165840) group | Arg63 | researchgate.net |

| Hydrophobic Interaction | Hydrophobic regions of the ligand | Hydrophobic pocket created by loop 1–2 | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Certain derivatives of this compound have been designed as dual inhibitors, targeting both DHPS and dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is the subsequent enzyme in the folate pathway, responsible for converting dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). nih.gov By inhibiting both enzymes, these compounds can achieve a more potent antimicrobial effect.

The ability of these dual inhibitors to target DHFR often stems from the incorporation of a moiety that mimics the pteridine (B1203161) ring of the natural substrate, DHF. nih.gov Drugs like trimethoprim (B1683648) and pyrimethamine, which are known DHFR inhibitors, possess a pyrimidine (B1678525) ring with two amino groups that are crucial for binding within the pterin binding pocket of the enzyme. nih.gov

In the case of N-sulfonamide 2-pyridone derivatives, docking studies have shown that these compounds can indeed fit into the DHFR active site. For example, a lead compound demonstrated the ability to form hydrogen bonds with key amino acid residues such as Phe92 and Asp27, similar to the interactions of known DHFR inhibitors. nih.gov This interaction within the pterin binding pocket effectively blocks the normal function of the DHFR enzyme. nih.gov

The combination of DHPS and DHFR inhibitors is a well-established strategy to enhance therapeutic efficacy and combat drug resistance. nih.govpatsnap.comacs.org While sulfonamides alone are typically bacteriostatic (inhibit bacterial growth), their combination with a DHFR inhibitor like trimethoprim can be bactericidal (kill bacteria). nih.govacs.org

This synergistic effect arises from the sequential blockade of two critical steps in the same metabolic pathway. patsnap.com By inhibiting both the production of dihydropteroic acid (by the DHPS inhibitor) and its subsequent conversion to tetrahydrofolic acid (by the DHFR inhibitor), the synthesis of essential building blocks for DNA and RNA is effectively halted, leading to cell death. nih.govpatsnap.com This dual-action approach is particularly valuable in treating infections caused by resistant bacterial strains. patsnap.com For instance, the combination of trimethoprim and sulfamethoxazole (B1682508) (co-trimoxazole) is used for complicated urinary tract infections and community-acquired methicillin-resistant Staphylococcus aureus (MRSA). patsnap.comacs.org

Urease Enzyme Inhibition and Binding Mode Analysis

Derivatives of this compound have also been investigated as inhibitors of urease, a nickel-containing metalloenzyme that is a key virulence factor for certain pathogenic bacteria like Helicobacter pylori. ajol.infonih.gov Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, leading to an increase in pH that allows the bacteria to survive in the acidic environment of the stomach. ajol.infonih.gov

While urease is a nickel-dependent enzyme, studies on inhibitors often involve their interaction with other metal ions. The sulfonamide moiety is a known zinc-binding group (ZBG) and can chelate the catalytic zinc ions in metalloproteinases. nih.gov In the context of urease, which contains two Ni(II) ions in its active site, the sulfonamide group and other chelating functionalities can interact with these metal centers. nih.govresearchgate.net For example, the sulfur atom in thiosemicarbazone derivatives, which are potent urease inhibitors, is known to bind to the nickel ions in the active site. dergipark.org.tr Similarly, the sulfonamide group in this compound derivatives can potentially chelate the nickel ions, thereby inactivating the enzyme. researchgate.net Zinc(II) complexes of various ligands have been shown to be effective urease inhibitors, highlighting the importance of metal chelation in the inhibitory mechanism. ajol.infonih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, with at least two isoforms, COX-1 and COX-2, being well-established. nih.gov The inhibition of these enzymes is a key mechanism for the therapeutic action of anti-inflammatory drugs. nih.gov Research into this compound derivatives has revealed their potential as inhibitors of both COX-1 and COX-2.

In vitro assays have demonstrated that certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which are structurally related to this compound, exhibit potent inhibitory activity against both COX isoforms. nih.gov The IC50 values for these compounds were found to be comparable to that of meloxicam, a known anti-inflammatory drug. nih.gov Molecular docking studies have provided insights into the binding interactions of these derivatives within the active sites of COX-1 and COX-2. For instance, the most active COX-2 inhibitor, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was shown to form hydrogen bonds with key amino acid residues Arg120 and Tyr355, and its position is further stabilized by several hydrophobic interactions. nih.gov

Similarly, a series of dihydropyrazole derivatives incorporating a sulfonamide moiety were designed and synthesized as selective COX-2 inhibitors. mdpi.com Computational analysis and in vitro testing of these compounds revealed that they could effectively bind to the active site of COX-2. mdpi.com The binding is characterized by hydrogen bond interactions with amino acid residues such as Arg-106, Ser-339, Arg-499, Gln-178, and Leu-338, along with multiple pi-pi interactions. mdpi.com One of the most potent compounds in this series, compound 4b, demonstrated superior anti-proliferative activity against SW620 colon cancer cells compared to the standard drug Celecoxib, highlighting the therapeutic potential of this class of compounds. mdpi.com

The structural design of these inhibitors often involves a diaryl-heterocyclic template, a feature known to confer selectivity for COX-2. wisdomlib.org The sulfonamide group plays a crucial role in the binding of these inhibitors to the enzyme's active site. mdpi.com

Investigation of Other Enzyme Targets (e.g., α-Amylase, Tyrosinase)

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com While direct studies on this compound's effect on α-amylase are limited, research on structurally related compounds provides valuable insights. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ) has demonstrated moderate inhibitory potential against α-amylase. nih.gov Similarly, a study on 2,4-dinitrophenyl hydrazone derivatives identified several compounds with potent α-amylase inhibitory activity, even surpassing the standard drug acarbose. researchgate.net These findings suggest that the core structural features of these molecules may contribute to their interaction with the α-amylase active site.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govtandfonline.com Its inhibitors are of great interest in the cosmetic and food industries. nih.govtandfonline.com Research has explored the potential of 2-hydroxypyridine derivatives as tyrosinase inhibitors.

One study focused on aurone (B1235358) derivatives where the B-ring was replaced with a non-oxidizable 2-hydroxypyridine-N-oxide (HOPNO) moiety. nih.gov These compounds were found to be excellent inhibitors of human tyrosinase. nih.gov The study highlighted that the aurone backbone is crucial for this activity, as the HOPNO moiety alone showed only modest inhibition. nih.gov The most effective compound, HOPNO-embedded 6-hydroxyaurone, was identified as a potent inhibitor of isolated human tyrosinase. nih.gov

Other studies have investigated different classes of compounds for their tyrosinase inhibitory effects. For instance, certain carbathioamidopyrazole derivatives have shown stronger inhibitory activity than the well-known inhibitor, kojic acid. mdpi.com Molecular docking studies suggest that these derivatives may block the enzyme's activity by preventing substrate access to the active site. mdpi.com Similarly, some tripeptide-thiosemicarbazone conjugates have also been identified as potent tyrosinase inhibitors. unifi.it

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Identification of Key Pharmacophoric Features for Desired Activity

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govmdpi.com For this compound derivatives, several key pharmacophoric features have been identified that are crucial for their biological activities.

For cyclooxygenase (COX) inhibition , a diaryl-heterocyclic template is a recognized feature for selective COX-2 inhibitors. wisdomlib.org Molecular docking studies have revealed that the binding of these inhibitors is driven by hydrogen bonds and hydrophobic interactions. nih.gov For instance, in a series of pyrrolo-pyridine derivatives, the pyrrolo-pyridine ring occupies a specific subdomain of the enzyme's active site, while other parts of the molecule, like a morpholine (B109124) ring, interact with different regions. nih.gov

In the context of tyrosinase inhibition , studies on aurone derivatives with a 2-hydroxypyridine-N-oxide (HOPNO) moiety have shown that the aurone backbone is a critical pharmacophoric feature. nih.gov The B-ring of aurones, or in this case the HOPNO moiety, is suggested to bind to the active site of the tyrosinase enzyme. nih.gov For other tyrosinase inhibitors, such as thiosemicarbazones, an aromatic residue is believed to interact with the hydrophobic cavity of the enzyme, while a tridentate coordination scaffold can chelate the catalytic copper ions. unifi.it

For carbonic anhydrase inhibition , a different target for some sulfonamide derivatives, the primary sulfonamide group is a key zinc-binding feature. mdpi.com The orientation of substituents on the pyridine (B92270) ring and the nature of linkers can significantly influence the binding and selectivity towards different carbonic anhydrase isoforms. mdpi.com

Influence of Pyridine Ring Substituents on Molecular Activity

The nature and position of substituents on the pyridine ring of this compound derivatives have a profound impact on their biological activity.

In the context of carbonic anhydrase inhibition , the substitution pattern on the pyridine ring significantly affects the inhibitory potency and selectivity. For example, in a series of 4-substituted pyridine-3-sulfonamides, the introduction of substituents on a phenyl ring attached to a triazole linker increased activity against certain cancer-related targets, a trend opposite to that observed for carbonic anhydrase inhibition. mdpi.com Specifically, for inhibition of the hCA II isoform, derivatives with a phenyl substituent on the triazole ring were less active, and their potency decreased with bulkier and more numerous substituents. mdpi.com Conversely, for the hCA IX isoform, the presence of aliphatic substituents on the triazole ring led to a significant reduction in activity. mdpi.com

The position of substituents also plays a crucial role. For instance, in a study of pyridine carboxamides, the position of a substituent (ortho-, meta-, or para-) influenced the reaction yield and the electronic characteristics of the resulting compounds. mdpi.com The nitrogen atom in the pyridine ring of ortho-derivatives was found to be more readily protonated compared to meta- and para-derivatives. mdpi.com

Role of the Sulfonamide Linker and Substitutions on Biological Efficacy

The sulfonamide functional group (-SO2NH-) is a cornerstone of many biologically active compounds, and its role as a linker and a point for substitution is critical to the efficacy of this compound derivatives. nih.govmostwiedzy.pl

The sulfonamide group itself is a key pharmacophoric feature, particularly for carbonic anhydrase inhibitors, where it acts as a zinc-binding group. mdpi.com The acidity of the sulfonamide proton is influenced by the nature of the aromatic ring it is attached to; a pyridine ring, being electron-withdrawing, increases this acidity compared to a benzene (B151609) ring. mdpi.com

The nature of the linker connecting the sulfonamide-bearing pyridine ring to other parts of the molecule significantly impacts activity. In a study on pyridine-3-sulfonamides, a flexible aminomethyl or thiomethyl linker between the pyridine and a triazole ring allowed substituents on the triazole to orient themselves towards the entrance of the enzyme's active site pocket. mdpi.com The sulfur atom in the thiomethyl linker was also observed to potentially act as a hydrogen bond acceptor, further stabilizing the interaction with the enzyme. mdpi.com

Substitutions on the sulfonamide nitrogen (N-substitutions) can dramatically alter the biological profile. In a study of carvacrol-derived sulfonamides, replacing cyclic substituents on the sulfonamide nitrogen with an amine group decreased the inhibitory activity against acetylcholinesterase by approximately two-fold. nih.gov This highlights the importance of the steric and electronic properties of the group attached to the sulfonamide nitrogen for specific enzyme inhibition.

Positional Isomer Effects (e.g., nitrogen atom position) on Activity

The spatial arrangement of atoms within a molecule, known as isomerism, can have a significant impact on the biological activity of this compound derivatives. This includes the position of the nitrogen atom within the pyridine ring and the relative positions of substituents.

The position of the nitrogen atom in the pyridine ring influences the electronic properties of the molecule. For example, the nitrogen in the pyridine ring of ortho-substituted pyridine carboxamides is more readily protonated compared to its meta- and para-isomers. mdpi.com This difference in basicity can affect how the molecule interacts with biological targets.

While direct studies on the positional isomer effects of the nitrogen atom in this compound are not extensively detailed in the provided context, the principles derived from related compounds strongly suggest that such variations would lead to distinct biological activity profiles.

Molecular Interactions Driving Biological Effects

The biological activity of this compound derivatives is underpinned by a complex interplay of molecular interactions within the active sites of their target proteins. These non-covalent interactions, including hydrogen bonds, van der Waals forces, and salt bridges, dictate the binding affinity and specificity of these compounds, ultimately governing their inhibitory potency. The binding event can also induce significant conformational changes in both the ligand and the protein, which are crucial for the biological effect.

Hydrogen Bonding Networks in Ligand-Protein Complexes

Hydrogen bonds are pivotal in the molecular recognition and stabilization of this compound derivatives within the binding pockets of target enzymes, most notably carbonic anhydrases (CAs). The sulfonamide group (—SO₂NH₂) itself is a key anchor, participating in a highly conserved interaction network.

Typically, the deprotonated nitrogen atom of the sulfonamide moiety directly coordinates with the catalytic zinc ion (Zn²⁺) in the active site of CAs, displacing a zinc-bound water molecule or hydroxide (B78521) ion. nih.govnih.govcnr.it This primary interaction is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone amide of a conserved threonine residue, frequently Thr199. nih.govcnr.itnih.gov For instance, in the complex with human carbonic anhydrase II (hCA II), the oxygen atoms of the sulfonamide group form hydrogen bonds with the main chain NH group of Thr199, with measured distances of 1.98 Å and 2.54 Å. nih.gov

Beyond the core sulfonamide interactions, other functional groups on the derivative molecule contribute to the hydrogen-bonding network, enhancing binding affinity and specificity.

Pyridine Ring Moieties : The 2-hydroxy-pyridine scaffold can participate in hydrogen bonding. The carbonyl oxygen of the 2-pyridone tautomer, for example, can form a hydrogen bond with the side chain of Gln92 in the active site. nih.gov

Substituent Groups : Additional groups attached to the core structure can form their own interactions. An acetamide (B32628) moiety on a benzenesulfonamide derivative, for instance, establishes water-mediated hydrogen bonds with residues such as Gln92, Thr200, and Pro201. cnr.it

Disruption of Native Networks : The binding of some sulfonamide derivatives can disrupt existing hydrogen bond networks within the enzyme. The binding of methazolamide (B1676374) to human carbonic anhydrase I (HCAI) disrupts a network involving His200, His67, and solvent molecules, a phenomenon not observed with other sulfonamides and providing a basis for inhibitory specificity. nih.gov

The table below summarizes key hydrogen bonding interactions observed in various sulfonamide-protein complexes.

| Derivative Class | Target Protein | Interacting Residues | Key Hydrogen Bonds |

| Pyrazolopyridine Sulfonamide | hCA II | Thr199, Gln92 | Sulfonamide O ↔ Thr199 NH; Carbonyl O ↔ Gln92 |

| 4-Substituted Pyridine-3-Sulfonamide (B1584339) | hCA II | Thr199 | Sulfonamide N/O ↔ Thr199 |

| Methazolamide | HCA I | Thr199, His200, His67 | Sulfonamide ↔ Zn²⁺; Disruption of His200-His67 network |

| Benzenesulfonamide Derivative | hCA II | Thr199, Gln92, Thr200, Pro201 | Sulfonamide O ↔ Thr199 NH; Acetamide O ↔ Water ↔ Gln92, Thr200, Pro201 |

Van der Waals and Salt-Bridge Interactions in Binding

Van der Waals Interactions: These are non-specific, distance-dependent interactions that occur between all atoms. In the context of this compound derivatives, the aromatic pyridine ring and any other hydrophobic substituents are crucial for establishing van der Waals contacts with nonpolar residues in the enzyme's active site. These interactions are vital for positioning the ligand correctly and contribute substantially to the binding energy.

In studies with benzenesulfonamide derivatives targeting hCA II, numerous strong van der Waals interactions (at distances less than 4.0 Å) were identified. cnr.it The benzenesulfonamide core was observed to interact with a suite of hydrophobic and other residues including Gln92, His94, Val121, Val143, Leu198, and Trp209, effectively lining a hydrophobic pocket within the active site. cnr.itnih.gov

Salt-Bridge Interactions: A salt bridge is a combination of a hydrogen bond and an electrostatic interaction between oppositely charged groups. nih.gov It is one of the strongest non-covalent interactions and can significantly stabilize a ligand-protein complex. nih.govnih.gov This type of interaction typically occurs between a positively charged group on the inhibitor (e.g., a protonated amine or piperazine (B1678402) ring) and a negatively charged residue on the protein target (e.g., the carboxyl group of aspartate or glutamate, or a C-terminal carboxylate). nih.govnih.gov While specific examples for this compound derivatives are not prominently documented in the provided context, the principle is a key strategy in rational drug design. The presence of basic or acidic centers in derivatives could facilitate such stabilizing interactions, potentially acting as molecular clips to secure the ligand within the binding site and stabilize the protein's conformation. nih.gov

The following table details observed van der Waals interactions for sulfonamide derivatives.

| Derivative Class | Target Protein | Interacting Residues |

| Pyrazolopyridine Sulfonamide | hCA II | Val121, Leu198 |

| Benzenesulfonamide Derivative | hCA II | Gln92, His94, His96, His119, Val121, Val143, Leu198, Thr200, Trp209 |

| Acetamido-Benzenesulfonamide | hCA II | Phe131 (with acetamido group) |

Analysis of Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is not a simple "lock-and-key" event but is often a dynamic process that can induce conformational changes in both the protein and the ligand, a concept known as "induced fit". nih.gov These structural rearrangements can be essential for achieving the optimal alignment of interacting groups, leading to catalysis or inhibition.

Upon the binding of certain sulfonamide inhibitors to HCAI, the active site loop containing residues Leu198, Thr199, and His200 undergoes noticeable atomic displacements. nih.gov This local rearrangement is crucial for accommodating the drug molecule and forming the necessary intramolecular hydrogen bonds that stabilize the complex. nih.gov

In some systems, the conformational changes can be more subtle. For certain sulfonamide analogues binding to the FK506-binding protein 12 (FKBP12), the ligand itself did not show major conformational changes, but its binding induced a more "shielded" conformation in specific regions of the protein. nih.gov This indicates that even minor structural shifts in the protein can be a consequence of ligand binding.

More dramatic examples of ligand-induced conformational changes involve large-scale movements, such as the closure of an entire binding cleft. nih.gov The binding of a ligand can trigger a switch from an "open" unbound (apo) state to a "closed" bound state, which reorganizes the active site for its function. nih.govresearchgate.net These changes are not always localized to the binding site; the presence of an inhibitor in the active center of an enzyme like ribonuclease can induce a conformational change that affects a distant region of the molecule, altering its properties. researchgate.net

These findings underscore that the biological effect of a this compound derivative is not solely dependent on the static interactions it forms but also on the dynamic conformational response it elicits from its protein target.

Applications of 2 Hydroxypyridine 4 Sulfonamide in Chemical Research and Materials Science Non Clinical

Role as a Precursor in Organic Synthesis

The 2-hydroxypyridine (B17775) and sulfonamide functionalities present in 2-Hydroxypyridine-4-sulfonamide offer multiple reactive sites for derivatization, positioning it as a potentially valuable precursor in the synthesis of more complex molecules.

The 2-pyridone ring is a common scaffold in numerous biologically active natural products and pharmaceutical agents. nih.govinnovareacademics.inpsu.edunih.gov The ability to functionalize this ring at various positions is a key strategy in medicinal chemistry and materials science. nih.gov The presence of the sulfonamide group at the 4-position and the hydroxyl group at the 2-position of the pyridine (B92270) ring in this compound provides handles for a range of chemical transformations.

The nitrogen of the pyridone can undergo N-alkylation or N-arylation, while the exocyclic sulfonamide nitrogen can be functionalized to introduce diverse substituents. eurjchem.com Furthermore, the pyridine ring itself can be subject to electrophilic or nucleophilic substitution reactions, depending on the reaction conditions, allowing for the introduction of additional functional groups. nih.gov The synthesis of various N-sulfonamide 2-pyridone derivatives has been demonstrated, showcasing the potential for creating libraries of compounds with diverse functionalities. acs.org

Table 1: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

| Pyridone Nitrogen | N-Alkylation | Alkyl halides, Tosylates | N-Alkyl-2-pyridone |

| Pyridone Nitrogen | N-Arylation | Aryl halides (with catalyst) | N-Aryl-2-pyridone |

| Sulfonamide Nitrogen | Sulfonylation/Acylation | Sulfonyl chlorides, Acyl chlorides | N-Substituted sulfonamide |

| Pyridine Ring | Electrophilic Substitution | Nitrating agents, Halogens | Substituted pyridine ring |

| Pyridine Ring | Nucleophilic Substitution | Amines, Alkoxides (at specific positions) | Substituted pyridine ring |

In multi-step synthesis, a key intermediate is a molecule that contains multiple functionalities that can be selectively manipulated to build up molecular complexity. youtube.comyoutube.comlibretexts.orgyoutube.comyoutube.com this compound, with its orthogonal reactive sites, could serve as such an intermediate. For instance, one functional group could be protected while the other is elaborated, followed by deprotection and further reaction at the first site. This controlled, stepwise modification is fundamental to the synthesis of complex target molecules. While specific examples for this compound are not documented, the general principles of multi-step synthesis suggest its potential utility in this regard. youtube.comyoutube.comlibretexts.orgyoutube.comyoutube.com

Coordination Chemistry and Ligand Design

The presence of multiple heteroatoms (nitrogen and oxygen) in the 2-pyridone ring and the sulfonamide group makes this compound a promising candidate for ligand design in coordination chemistry.

Both 2-pyridone and sulfonamide moieties are known to coordinate with a variety of metal ions. innovareacademics.incapes.gov.br The 2-pyridone unit can act as a bidentate ligand, coordinating through the nitrogen and the hydroxyl oxygen. The sulfonamide group can also participate in metal binding, typically through the nitrogen and/or one of the oxygen atoms. The combination of these two functionalities in a single molecule could lead to the formation of stable chelate complexes with various metal centers. The specific coordination mode would depend on the metal ion, the solvent system, and the pH. The formation of coordination compounds with aminopyridines and other transition metals has been studied, indicating the potential for this compound to form stable complexes. nih.govrsc.org

Metal complexes derived from pyridone-based ligands have shown significant activity in various catalytic transformations. researchgate.netnih.govscg.chnih.gov These complexes can act as catalysts for a range of organic reactions, including C-H activation and functionalization. nih.govscg.chnih.govresearchgate.net The electronic properties of the ligand play a crucial role in tuning the reactivity of the metal center. The sulfonamide group in this compound could modulate the electronic properties of the pyridone ring, thereby influencing the catalytic activity of its metal complexes. While direct catalytic applications of this compound complexes have not been reported, the broader field of pyridone-based catalysis suggests this as a promising area for future research. researchgate.netnih.govscg.chnih.gov

Utility as Research Tools and Model Systems

Substituted pyridines and sulfonamides are widely used as research tools to probe biological systems and to serve as model compounds in the study of chemical principles. For instance, the tautomerism between the 2-hydroxy and 2-pyridone forms is a subject of fundamental interest, and the sulfonamide group can influence this equilibrium. nih.gov The specific compound this compound could be used to study the interplay between these two functional groups and their influence on properties such as pKa, hydrogen bonding capabilities, and reactivity. PubChem provides basic structural information and predicted data for this compound, which can serve as a starting point for such investigations. uni.lu

Table 2: Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6N2O3S | PubChem uni.lu |

| Molecular Weight | 174.18 g/mol | PubChem uni.lu |

| XLogP3-AA | -0.9 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 4 | PubChem uni.lu |

Models for Investigating Enzymatic Reaction Mechanisms

The structural features of 2-hydroxypyridine derivatives make them excellent models for studying enzymatic reaction mechanisms, particularly those involving hydroxylation. For instance, the biodegradation of 2-hydroxypyridine in microorganisms like Burkholderia sp. strain MAK1 involves a 2-hydroxypyridine 5-monooxygenase. nih.gov This enzyme, a soluble diiron monooxygenase, catalyzes the hydroxylation of 2-hydroxypyridine to 2,5-dihydroxypyridine, which is the initial step in its catabolic pathway. nih.gov The study of such enzymatic processes provides valuable insights into the mechanisms of microbial degradation of pyridine compounds.

Similarly, the microbial metabolism of 4-hydroxypyridine (B47283) in Agrobacterium sp. proceeds via hydroxylation to pyridine-3,4-diol, catalyzed by 4-hydroxypyridine-3-hydroxylase, a mixed-function mono-oxygenase. nih.gov The investigation of this enzyme's kinetics and substrate specificity, including its requirement for co-factors like FAD and NAD(P)H, helps elucidate the broader mechanisms of aromatic hydroxylase enzymes. nih.gov These studies, while not directly involving this compound, highlight the importance of the hydroxypyridine scaffold in understanding fundamental enzymatic transformations.

Mimicry of Nucleic Acid Bases and Proton Transfer Phenomena

The tautomeric nature of 2-hydroxypyridine, existing in equilibrium with its 2-pyridone form, allows it to mimic the hydrogen bonding patterns of nucleic acid bases. This property is crucial for studying proton transfer phenomena, which are fundamental to many biological processes. The 2-pyridone form can act as a ditopic receptor, facilitating reactions through proton transfer. wikipedia.org

The investigation of proton transfer complexes is essential for understanding various chemical and biological reactions. nih.gov For example, studies on the interaction of 2-hydroxypyridine and its derivatives with proteins like bovine serum albumin (BSA) have utilized their proton transfer fluorescence properties. nih.gov These probes can map the protein's environment and provide information on its folding and unfolding states. nih.gov While these studies focus on 2-hydroxypyridine itself, the principles of proton transfer and molecular recognition are directly applicable to its sulfonamide derivatives. The sulfonamide group can further influence the electronic properties and hydrogen bonding capabilities of the molecule, making it a valuable tool for more complex investigations.

Probes for Studying Metallobiological Processes (e.g., Iron Metabolism)

Hydroxypyridinones, including derivatives of 2-hydroxypyridine, are well-known for their strong iron-chelating properties. nih.gov This makes them effective probes for investigating metallobiological processes, particularly iron metabolism. nih.govnih.gov For example, 2-hydroxypyridine-N-oxide derivatives have been shown to efficiently remove iron from transferrin and ferritin, key proteins in iron transport and storage. nih.gov The kinetics of these chelation reactions provide insights into the mechanisms of iron mobilization in biological systems. nih.gov

The ability of these compounds to be administered orally and their effectiveness in increasing iron excretion have made them valuable research tools. nih.govnih.gov While the specific use of this compound as a probe for iron metabolism is not extensively documented in the provided results, the established chelating ability of the hydroxypyridinone core suggests its potential in this area. The sulfonamide group could modulate the compound's solubility, cell permeability, and metal-binding affinity, offering opportunities to develop more targeted probes.

Development of Industrial and Chemical Inhibitors, such as Corrosion Inhibitors

The molecular structure of pyridine derivatives, including those with hydroxyl and sulfonamide functionalities, makes them effective corrosion inhibitors for various metals and alloys. google.comnih.gov Sulfonamide-based inhibitors, for instance, can be synthesized by functionalizing a polyamine precursor with a sulfonyl chloride derivative. google.com These compounds adsorb onto the metal surface through electrostatic interactions, interactions with d-orbitals, or chemisorption, forming a protective film that inhibits corrosion, particularly in acidic environments. google.com

Similarly, 4-hydroxypyridine has been identified as an environmentally friendly corrosion inhibitor for low-carbon steel. nih.gov Its effectiveness can be significantly enhanced by the presence of halogen ions, which facilitate its adsorption and orientation on the metal surface. nih.gov Studies using advanced techniques like second harmonic generation spectroscopy have elucidated the synergistic mechanism between 4-hydroxypyridine and halides. nih.gov Other hydroxypyridine derivatives, such as 2-hydroxy-4-methoxy-acetophenone, have also shown promise as corrosion inhibitors for magnesium alloys by forming a protective complex with magnesium ions. researchgate.net The presence of both a hydroxyl and a sulfonamide group in this compound suggests it could exhibit strong and potentially synergistic corrosion inhibition properties.

| Inhibitor Type | Mechanism | Application |

| Sulfonamide-based | Adsorption and protective film formation | Inhibition of iron and iron alloy corrosion in acidic conditions google.com |

| 4-Hydroxypyridine | Adsorption, enhanced by halogen ions | Environmentally friendly corrosion inhibitor for low-carbon steel nih.gov |

| 2-hydroxy-4-methoxy-acetophenone | Chelation and protective film formation | Corrosion inhibitor for magnesium alloys researchgate.net |

Contribution to Advanced Material Science, including Supramolecular Chemistry and Intermolecular Connectors

The ability of 2-pyridone derivatives to form predictable hydrogen-bonded structures is a cornerstone of their application in supramolecular chemistry and crystal engineering. acs.org These molecules can self-assemble through noncovalent interactions to create complex and functional supramolecular architectures. acs.org The understanding and control of these intermolecular interactions are crucial for the design of new materials with specific properties.

The combination of the pyridone ring with other functional groups, such as in pyridone-based phthalimides, allows for the creation of molecules with specific self-assembly patterns and potential applications in areas like drug delivery. acs.org The sulfonamide group in this compound introduces additional hydrogen bonding sites (both donor and acceptor), which can be exploited to create more intricate and robust supramolecular structures. This makes it a valuable building block for the rational design of novel crystalline materials and intermolecular connectors in advanced materials science.

常见问题

Q. What are the established synthetic routes for 2-hydroxypyridine-4-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonation, coupling, and purification. For this compound, key steps may include:

- Sulfonation : Reacting pyridine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine) to introduce the sulfonamide group .

- Hydroxylation : Introducing the hydroxyl group via controlled oxidation or hydrolysis.

- Purification : Chromatography or recrystallization to achieve >98% purity, as required for pharmaceutical-grade compounds .

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents like N-methylpyrrolidone enhance reaction rates and yields .

- Temperature : Elevated temperatures (80–120°C) improve kinetics but may risk side reactions.

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during sulfonation .

Q. Example Optimization Table :

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Sulfonation | NMP | 100 | 72 | 95 | |

| Hydroxylation | Ethanol/Water | 60 | 65 | 98 |

Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?

Structural validation requires a combination of techniques:

Q. Data Contradiction Resolution :

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- First Aid :

- Skin Contact : Wash with soap/water; seek medical attention for irritation .

- Eye Exposure : Rinse with water for ≥15 minutes .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity and biological activity of this compound?

Q. Example Binding Affinity Table :

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | -9.2 | 0.8 | |

| Dihydrofolate Reductase | -7.8 | 12.5 |

Q. How do structural modifications (e.g., substituent variations) alter the physicochemical properties and bioactivity of this compound?

- Hydrophobicity : Adding methyl groups increases logP, enhancing membrane permeability .

- Acidity/Basicity : Electron-withdrawing groups (e.g., -NO₂) lower pKa of the hydroxyl group, affecting solubility .

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Solubility (mg/mL) | LogP | Antibacterial Efficacy (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| -H (Parent Compound) | 12.3 | 1.2 | 32 | |

| -CH₃ | 8.7 | 1.8 | 16 | |

| -Cl | 5.4 | 2.1 | 8 |

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR assignments or bioactivity results)?

- Iterative Refinement : Re-run experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .

- Collaborative Validation : Cross-check spectral data with independent labs or databases (e.g., PubChem) .

- Statistical Analysis : Apply multivariate regression to identify outliers in bioactivity datasets .

Case Study : Conflicting ¹H NMR peaks for the hydroxyl group were resolved by deuterium exchange experiments, confirming tautomeric equilibria .

Q. How can hybrid methodologies (e.g., synthesis coupled with computational screening) accelerate the development of this compound derivatives?

- High-Throughput Screening (HTS) : Synthesize a library of derivatives and screen for activity against target proteins .

- Machine Learning : Train models on existing SAR data to predict novel bioactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。